molecular formula C20H17F3N2O4 B2801876 methyl 2-methyl-4-oxo-3-(2-(trifluoromethyl)phenyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate CAS No. 899962-63-1

methyl 2-methyl-4-oxo-3-(2-(trifluoromethyl)phenyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate

Cat. No.: B2801876
CAS No.: 899962-63-1
M. Wt: 406.361
InChI Key: QHGAXABMUQGMLV-UHFFFAOYSA-N
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Description

The compound methyl 2-methyl-4-oxo-3-(2-(trifluoromethyl)phenyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate features a complex polycyclic framework with a 2,6-methanobenzo[g][1,3,5]oxadiazocine core. Key structural elements include:

  • A methyl ester group at position 8, which may influence metabolic stability and solubility.
  • A 4-oxo group contributing to hydrogen-bonding interactions.

Properties

IUPAC Name

methyl 9-methyl-11-oxo-10-[2-(trifluoromethyl)phenyl]-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2O4/c1-19-10-14(12-9-11(17(26)28-2)7-8-16(12)29-19)24-18(27)25(19)15-6-4-3-5-13(15)20(21,22)23/h3-9,14H,10H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHGAXABMUQGMLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C=CC(=C3)C(=O)OC)NC(=O)N2C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Table: Hypothetical Property Comparison

Property Target Compound CAS 899213-30-0 Compound 1l
Core Structure 2,6-Methanobenzo[g]oxadiazocine 2,6-Methanobenzo[g]oxadiazocine Imidazo[1,2-a]pyridine
Key Substituents 3-(Trifluoromethylphenyl), 8-methyl ester 3-Methoxyphenyl, 2,8-dimethyl 4-Nitrophenyl, diethyl esters
Molecular Weight (g/mol) ~450 (estimated) ~350 (estimated) 552.45
Lipophilicity (logP) High (CF₃ group) Moderate (OCH₃ group) High (NO₂, CN groups)
Metabolic Stability Moderate (ester hydrolysis) High (methyl groups) Low (ester hydrolysis)

Research Implications and Gaps

  • Synthetic Challenges : The oxadiazocine core likely requires multi-step synthesis, possibly involving cyclization reactions similar to those in and .
  • Data Limitations : Absence of experimental data (e.g., crystallography, bioassays) for the target compound necessitates further study.

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